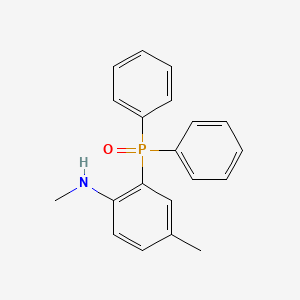
2-(Diphenylphosphoryl)-N,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-N,4-dimethylaniline is an organic compound that features a diphenylphosphoryl group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-N,4-dimethylaniline typically involves the phosphorylation of aniline derivatives. One common method includes the reaction of 4-dimethylaniline with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-N,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-N,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)-N,4-dimethylaniline involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphine oxide: Commonly used in coordination chemistry and as a ligand.
N,N-Dimethylaniline: A precursor in the synthesis of various organic compounds
Uniqueness
2-(Diphenylphosphoryl)-N,4-dimethylaniline is unique due to the presence of both the diphenylphosphoryl and dimethylaniline moieties, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
65849-34-5 |
|---|---|
Formule moléculaire |
C20H20NOP |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N,4-dimethylaniline |
InChI |
InChI=1S/C20H20NOP/c1-16-13-14-19(21-2)20(15-16)23(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,21H,1-2H3 |
Clé InChI |
RBVKRLNMHWVXFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


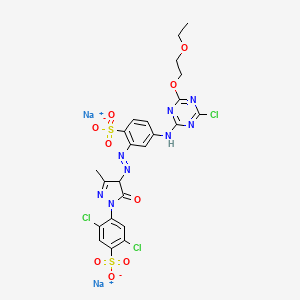
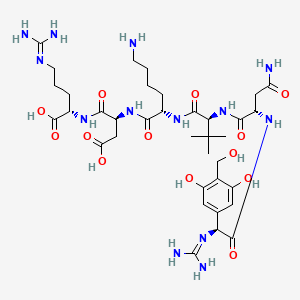
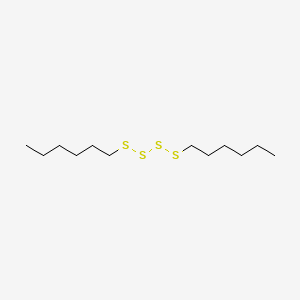
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
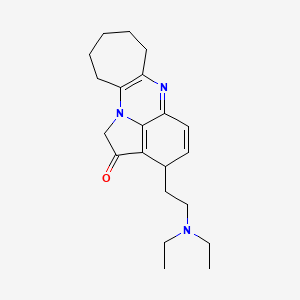
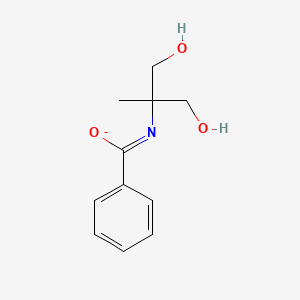
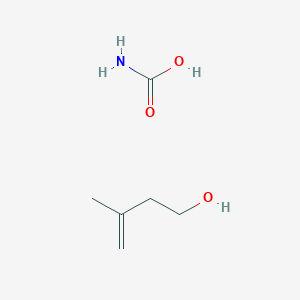
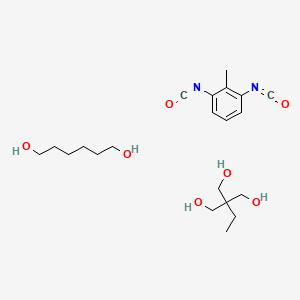
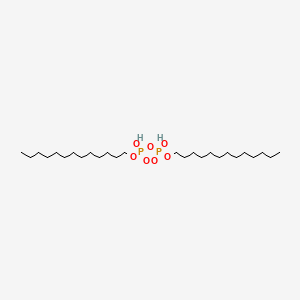
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
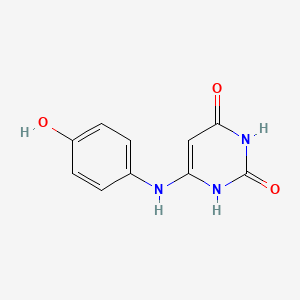
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
